2-Tert-butyl-1-hydroxybenzimidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16007-55-9 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.246 |
IUPAC Name |
2-tert-butyl-1-hydroxybenzimidazole |
InChI |
InChI=1S/C11H14N2O/c1-11(2,3)10-12-8-6-4-5-7-9(8)13(10)14/h4-7,14H,1-3H3 |
InChI Key |
ALMZBDUFQJLSJV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1O |
Synonyms |
Benzimidazole, 2-tert-butyl-, 3-oxide (8CI) |
Origin of Product |
United States |
Synthetic Methodologies for 2 Tert Butyl 1 Hydroxybenzimidazole and Analogues
Direct Synthesis Approaches to the Benzimidazole (B57391) Ring System
The formation of the benzimidazole core is a fundamental step in the synthesis of 2-tert-butyl-1-hydroxybenzimidazole. Various strategies have been developed to construct this heterocyclic system, often involving the reaction of an o-phenylenediamine (B120857) derivative with a one-carbon synthon.
Cyclization Reactions for Benzimidazole Formation
Cyclization reactions are a cornerstone in the synthesis of benzimidazoles. These methods typically involve the formation of one or two new bonds to close the imidazole (B134444) ring onto a benzene (B151609) precursor.
One prominent strategy involves the reductive cyclization of substituted o-nitroanilines. For instance, the electrochemical synthesis of fused benzimidazoles from o-nitroanilines proceeds through a tandem process of nitro group reduction followed by amination and condensation. rsc.org Base-induced cyclization of N-(o-nitrophenyl)glycine derivatives can also lead to benzimidazole structures, specifically N-hydroxybenzimidazolones, through complex mechanistic pathways that may involve a 2,1,4-benzoxadiazine intermediate. rsc.org Another approach is the potassium tert-butoxide-promoted intermolecular cyclization of 2-iodoanilines with nitriles, which proceeds without the need for transition metal catalysts. beilstein-journals.org Furthermore, a facile synthesis of benzimidazoles has been reported through a one-pot acylation–cyclization of N-arylamidoximes, offering a route to diversely substituted benzimidazoles. researchgate.net
Condensation-Based Synthetic Pathways
Condensation reactions are widely employed for the synthesis of 2-substituted benzimidazoles. These reactions typically involve the coupling of an o-phenylenediamine with a carboxylic acid, aldehyde, or their derivatives, followed by cyclodehydration.
The reaction of o-phenylenediamines with various carboxylic acids or aldehydes is a common and versatile method. orientjchem.org For example, 2-substituted benzimidazoles can be synthesized by reacting o-phenylenediamine with carboxylic acids under heating in strong drying conditions. orientjchem.org Alternatively, condensation with aldehydes followed by oxidative cyclodehydrogenation of the resulting Schiff base also yields the desired benzimidazole core. orientjchem.org The use of catalysts such as p-toluenesulfonic acid (p-TSOH) can facilitate these reactions. orientjchem.org Microwave-assisted synthesis in the presence of alumina-methanesulfonic acid (AMA) has been shown to be effective for the reaction between o-phenylenediamines and dicarboxylic acids. researchgate.net To introduce the tert-butyl group at the C-2 position, pivalaldehyde (trimethylacetaldehyde) or pivalic acid (trimethylacetic acid) would be the appropriate carbonyl-containing reagents in these condensation reactions.
Table 1: Catalysts and Conditions for Condensation-Based Benzimidazole Synthesis
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| o-phenylenediamine, Aldehyde | p-TSOH, DMF, 80°C | 2-Substituted benzimidazole | High | orientjchem.org |
| o-phenylenediamine, Carboxylic acid | p-TSOH, Toluene, reflux | 2-Substituted benzimidazole | High | orientjchem.org |
| o-phenylenediamine, Dicarboxylic acid | Alumina-methanesulfonic acid (AMA), Microwave | Bis-benzimidazole | Good to Excellent | researchgate.net |
| o-phenylenediamine, Aldehyde | tert-Butyl nitrite, THF, 25°C | 2-Substituted benzimidazole | 80 | researchgate.net |
| o-phenylenediamine, Aldehyde | Solvent-free, 140°C | 2-Substituted benzimidazole | N/A | researchgate.net |
One-Pot Multicomponent Reaction Strategies
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted benzimidazoles from simple starting materials in a single synthetic operation.
Several one-pot methodologies have been developed for benzimidazole synthesis. For instance, a triphenylbismuth (B1683265) dichloride-promoted desulfurization of thioamides in the presence of 2-aminophenols or N-tosyl-1,2-phenylenediamines provides a route to 2-aryl- and 2-alkyl-substituted benzoxazoles and benzimidazoles under mild conditions. nih.gov Another example is the di-tert-butyl peroxide (DTBP) promoted N-acylation of aryl tetrazoles with aldehydes, which proceeds via a radical-promoted cross-dehydrogenative coupling followed by thermal rearrangement to yield 2,5-diaryl 1,3,4-oxadiazoles, a related heterocyclic system. fishersci.frchadsprep.com A one-pot, two-step protocol using microwave heating has been successfully employed for the preparation of 2-aryl-benzimidazole-3-oxide derivatives from 2-nitroanilines and aldehydes in green solvents like water and ethanol (B145695). guidechem.com
Installation of the Tert-Butyl Moiety
The introduction of the sterically demanding tert-butyl group at the C-2 position of the benzimidazole ring requires specific synthetic strategies. This can be achieved either by using a tert-butyl-containing building block during the ring formation or by post-functionalization of a pre-formed benzimidazole core.
Alkylation Reactions Utilizing Tert-Butyl Sources
Alkylation reactions can be employed to introduce the tert-butyl group. While Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto aromatic rings, its application to heterocycles can be complex.
An interesting case is the reaction of pivaloyl chloride with benzene in the presence of a Lewis acid like AlCl₃. Instead of the expected acylation, this reaction can lead to the formation of a tert-butyl carbocation via decarbonylation, which then alkylates the benzene ring. guidechem.comstackexchange.com This anomalous Friedel-Crafts reaction highlights a potential, albeit indirect, route for introducing a tert-butyl group. However, direct C-2 alkylation of a pre-formed 1-hydroxybenzimidazole (B8796915) ring with a tert-butylating agent would be a more targeted approach, though it may face challenges due to the steric hindrance of the tert-butyl group and the reactivity of the benzimidazole core.
Nucleophilic Addition with Tert-Butyl-Containing Reagents
Nucleophilic addition of a tert-butyl group to an appropriate electrophilic benzimidazole precursor is a powerful strategy for forming the C2-tert-butyl bond. Organometallic reagents, particularly organolithium compounds, are well-suited for this purpose.
Organolithium reagents, such as tert-butyllithium (B1211817) (t-BuLi), are potent nucleophiles and strong bases used extensively in organic synthesis. wikipedia.orgnih.gov They can add to carbonyl compounds or be used in metalation reactions. wikipedia.orguniurb.it For the synthesis of this compound, one could envision a scenario where a precursor containing an electrophilic center at the future C-2 position, such as a 1-hydroxy-2-(methoxycarbonyl)benzimidazole, reacts with tert-butyllithium. The addition of the tert-butyl group would be followed by a workup to yield the tertiary alcohol, which in this case would be the desired this compound. The reactivity of organolithium reagents can be enhanced by additives like tetramethylethylenediamine (TMEDA). uniurb.it
Table 2: Examples of Nucleophilic Reagents and Their Applications
| Nucleophilic Reagent | Electrophile/Substrate | Product Type | Key Features | Reference(s) |
| tert-Butyllithium (t-BuLi) | N,N-dialkylcarboxamides | Enol ethers of alpha-dicarbonyl compounds | Addition to carboxamides | researchgate.net |
| tert-Butyllithium (t-BuLi) | Alkyl halides | Organolithium species | Lithium-halogen exchange | wikipedia.org |
| n-Butyllithium (n-BuLi) | Diphenylacetic acid | Lithium carboxylate/enolate | Titration and deprotonation | uniurb.it |
| Organolithium Reagents | Carbon dioxide | Carboxylic acids | Carboxylation | wikipedia.org |
Protective Group Strategies in Hydroxybenzimidazole Synthesis
The strategic use of protecting groups is fundamental in the synthesis of complex molecules like hydroxybenzimidazoles. These groups temporarily block reactive functional groups, preventing them from interfering with desired transformations at other sites in the molecule.
Application of the N-Tert-Butoxycarbonyl (N-Boc) Protecting Group
The N-tert-butoxycarbonyl (N-Boc) group is a widely used protecting group for amines in organic synthesis. total-synthesis.comwikipedia.org Its popularity stems from its stability in a variety of reaction conditions and its facile removal under mild acidic conditions. total-synthesis.comwikipedia.org
In the context of hydroxybenzimidazole synthesis, the N-Boc group can be introduced to protect the nitrogen atoms of the imidazole ring. This is typically achieved by reacting the benzimidazole derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.org The presence of the bulky tert-butyl group can also influence the regioselectivity of subsequent reactions.
The N-Boc group is generally stable to basic and nucleophilic conditions, as well as to catalytic hydrogenation. total-synthesis.comresearchgate.net This orthogonality to other protecting groups, such as the base-labile Fmoc group and the hydrogenolysis-cleavable Cbz group, makes it a valuable tool in multi-step syntheses. total-synthesis.com
Deprotection of the N-Boc group is typically accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or with hydrochloric acid in methanol. wikipedia.org The mechanism of deprotection involves the formation of a tert-butyl cation, which can potentially alkylate other nucleophilic sites in the molecule. To prevent this, scavenger reagents like anisole (B1667542) can be added. wikipedia.org In cases where standard acidic conditions are too harsh for the substrate, alternative deprotection methods, such as sequential treatment with trimethylsilyl (B98337) iodide and methanol, can be employed. wikipedia.org
The synthesis of N-Boc-protected bis(2-benzimidazolylmethyl)amines has been described, highlighting the utility of the N-Boc group in preparing more complex benzimidazole derivatives. researchgate.net The presence of the Boc groups on the benzimidazole nitrogens allows for further functionalization at the central nitrogen atom. researchgate.net
Catalytic Systems in Benzimidazole Synthesis
Catalysis plays a pivotal role in modern organic synthesis, and the construction of the benzimidazole scaffold is no exception. Both transition metal-catalyzed and metal-free catalytic systems have been developed to facilitate the synthesis of benzimidazole derivatives with high efficiency and selectivity.
Transition Metal-Catalyzed Synthetic Routes
Transition metals, particularly palladium and copper, are extensively used to catalyze the formation of carbon-nitrogen bonds, a key step in benzimidazole synthesis. rsc.org These methods often involve the cross-coupling of an o-phenylenediamine derivative with a suitable coupling partner.
Theoretical studies using density functional theory (DFT) have provided insights into the mechanisms of copper- and palladium-catalyzed benzimidazole syntheses from amidines. rsc.org For the copper-catalyzed system, the proposed mechanism involves a four-step pathway, including C-H activation, oxidation of the copper intermediate, and reductive elimination. rsc.org In the palladium-catalyzed system, C-H bond breaking is followed by a rate-determining C-N bond formation step. rsc.org
Various transition metal catalysts have been employed for the synthesis of 1,2-disubstituted benzimidazoles through the acceptorless dehydrogenative coupling of primary alcohols with aromatic diamines. researchgate.net Iron-catalyzed systems have been shown to be effective for this transformation. researchgate.net Furthermore, ruthenium-polyoxoniobate complexes have demonstrated efficacy in the selective synthesis of both 2-substituted and 1,2-disubstituted benzimidazoles, with the product selectivity being controlled by the choice of solvent. researchgate.net Cobalt complexes have also been utilized in a one-pot, three-component reaction to produce benzimidazoles in moderate to excellent yields. researchgate.net
The use of supported metal nanoparticles, such as gold nanoparticles (AuNPs), has emerged as a "green" and efficient method for benzimidazole synthesis. mdpi.com These heterogeneous catalysts can be easily recovered and reused, and they often promote reactions under mild conditions with high selectivity. mdpi.com
| Catalyst System | Reactants | Product Type | Key Features |
| Cu(OAc)₂ / AcOH / O₂ | N-arylamidines | Benzimidazoles | C-N cyclization. rsc.org |
| [PdCl₂(PhCN)₂] / Cu(OAc)₂ / O₂ | N-arylamidines | Benzimidazoles | Intramolecular C-H activation. rsc.org |
| Iron-based catalysts | Primary alcohols and aromatic diamines | 1,2-disubstituted benzimidazoles | Acceptorless dehydrogenative coupling. researchgate.net |
| Ruthenium-polyoxoniobate complexes | Alcohols and diamines | 2-substituted or 1,2-disubstituted benzimidazoles | Solvent-controlled selectivity. researchgate.net |
| Supported Gold Nanoparticles (AuNPs) | o-phenylenediamine and aldehydes | 2-aryl and 2-alkyl substituted benzimidazoles | Heterogeneous, reusable, mild conditions. mdpi.com |
| Fe(III) porphyrin | Benzo-1,2-quinone, aldehydes, ammonium (B1175870) acetate (B1210297) | Benzimidazoles | One-pot, three-component, high yields. rsc.org |
Metal-Free Organic Transformations for Benzimidazole Derivatives
In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the cost and potential toxicity associated with transition metal catalysts. nih.gov Several metal-free approaches to benzimidazole synthesis have been reported.
One such method involves the use of N-hydroxyphthalimide (NHPI) as a nonmetallic catalyst in combination with molecular oxygen or air as the oxidant for the dehydrogenative coupling of diamines and alcohols. nih.gov This protocol has been successfully applied to the synthesis of various N-heterocycles, including benzimidazoles. nih.gov The reaction can also be performed with higher efficiency in a flow microreactor. nih.gov
Another metal-free approach utilizes d-glucose (B1605176) as a renewable C1 synthon for the synthesis of benzimidazoles from o-phenylenediamines via an oxidative cyclization strategy. acs.org This method is notable for its use of water as an environmentally benign solvent and its broad functional group tolerance. acs.org
A straightforward, transition-metal-free method for the synthesis of the benzimidazole ring system involves the intramolecular cyclization of N-(2-iodoaryl)benzamidine in the presence of potassium carbonate in water. nih.gov This procedure is attractive from both an environmental and economic standpoint as it avoids the use of any additional reagents or catalysts. nih.gov
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield and purity while minimizing reaction time and cost. nih.gov This process involves systematically varying parameters such as temperature, solvent, catalyst loading, and reactant concentrations.
For the synthesis of 2-hydroxybenzimidazole (B11371), a method involving the reaction of o-phenylenediamine and urea (B33335) in a molten state under acid protection has been developed to avoid the use of toxic solvents like xylene, achieving yields of over 85%. google.com Another procedure for synthesizing 2-hydroxybenzimidazole involves heating a mixture of o-phenylenediamine, urea, and a sulfated polyborate catalyst, followed by purification to afford the pure product. chemicalbook.com
In the synthesis of tert-butyl peroxybenzoate, a two-step process was optimized using a Box-Behnken design, a statistical method for response surface methodology. mdpi.com The optimal conditions were found to be a temperature of 31.50 °C, a feeding time of 22.00 minutes, and a NaOH concentration of 15%, resulting in a yield of 88.93%. mdpi.com
The use of computational tools, such as graph neural networks and Bayesian optimization, is becoming increasingly prevalent for the rapid determination of suitable reaction conditions, which can significantly reduce the time and expense of experimental optimization. nih.gov
Synthetic Challenges and Regioselectivity Considerations
Despite the availability of numerous synthetic methods, the preparation of specific benzimidazole derivatives can present challenges, particularly with regard to regioselectivity. The substitution pattern on the benzimidazole core is crucial for its biological activity, and controlling the position of substituents is a key synthetic goal.
When using unsymmetrically substituted o-phenylenediamines, the condensation with aldehydes can lead to a mixture of two regioisomeric products. Achieving high regioselectivity in such cases often requires careful selection of catalysts and reaction conditions. For instance, the direct regioselective C-2 arylation of imidazole with aryl halides typically necessitates the use of a Pd(II)/Cu(I) catalytic system under specific conditions. mdpi.com
The synthesis of N-substituted benzimidazoles can also be challenging, as traditional methods may result in a mixture of regioisomers and disubstituted products. nih.gov Transition-metal-catalyzed amination approaches are often employed to construct the benzimidazole ring regiospecifically and overcome these limitations. nih.gov
Furthermore, the stability of reactants and intermediates can pose a challenge. For example, under certain catalytic conditions, unstable aldehydes can be successfully converted to their corresponding 2-substituted benzimidazoles in high yields. mdpi.com
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional NMR spectra provide the initial and fundamental confirmation of a molecule's structure by identifying the different chemical environments of the NMR-active nuclei present.
¹H NMR : The proton NMR spectrum is used to identify the number and type of hydrogen atoms. For 2-Tert-butyl-1-hydroxybenzimidazole, the spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole (B57391) core and a prominent singlet for the nine equivalent protons of the tert-butyl group. nih.gov The chemical shifts and splitting patterns of the aromatic protons provide information about their substitution pattern on the benzene (B151609) ring.
¹³C NMR : The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group, in addition to the signals for the carbons of the benzimidazole ring system. rsc.org The chemical shift of the carbon attached to the tert-butyl group is a characteristic feature. nih.gov
¹⁵N NMR : Nitrogen-15 NMR, although less sensitive, can be a powerful tool for probing the electronic environment of the nitrogen atoms within the imidazole (B134444) ring. rsc.org The chemical shifts of the two nitrogen atoms would differ, reflecting their distinct bonding environments (one bonded to a hydroxyl group and the other to a hydrogen). nih.gov ¹⁵N NMR spectra can be recorded using one-pulse experiments or through inverse-detected techniques like HMBC for enhanced sensitivity. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C(CH₃)₃ | 1.5 (s, 9H) | ~28-30 |
| C(CH₃)₃ | - | ~35-40 |
| Aromatic CH | ~7.2-7.8 (m, 4H) | ~110-140 |
| C=N | - | ~150-160 |
| C-N(OH) | - | ~140-150 |
s = singlet, m = multiplet
2D NMR experiments provide correlational data that helps in piecing together the molecular structure by showing which nuclei are coupled to each other.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. oxinst.com In a COSY spectrum of this compound, cross-peaks would be observed between the adjacent aromatic protons, confirming their connectivity and substitution pattern on the benzene ring. huji.ac.ilmnstate.edu The isolated singlet of the tert-butyl group would not show any COSY correlations.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu It allows for the unambiguous assignment of carbon signals based on their attached, and usually already assigned, proton signals. For example, the aromatic proton signals would show correlations to their corresponding aromatic carbon signals in the HMQC/HSQC spectrum. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for establishing long-range connectivity, showing correlations between protons and carbons separated by two or three bonds (²J_CH and ³J_CH). columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons). In this compound, the singlet from the tert-butyl protons would show a correlation to the quaternary carbon of the tert-butyl group and, importantly, to the C2 carbon of the benzimidazole ring, confirming the position of the tert-butyl substituent. youtube.comnanalysis.com
NMR spectroscopy is a powerful tool for distinguishing between closely related isomers.
Stereoisomers : While this compound itself is not chiral, NMR can be used to differentiate enantiomers of related chiral compounds through the use of chiral derivatizing agents. koreascience.kr For instance, reacting a chiral compound with an agent like (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid creates diastereomers, which will have distinct NMR signals, allowing for their differentiation and quantification. koreascience.kr
Regioisomers : The differentiation between regioisomers, such as this compound and a potential isomer like 2-tert-butyl-4-hydroxybenzimidazole, is definitively achieved using HMBC. The long-range correlations from the aromatic protons to the various carbons in the benzimidazole core would be different for each isomer. For example, the specific correlation patterns of the protons on the benzene ring to the C2, C4, and C7a carbons would unambiguously establish the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental formula of a compound.
HRMS provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. nih.gov For this compound (C₁₁H₁₄N₂O), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. rsc.org The high resolution distinguishes the target compound from other molecules that might have the same nominal mass but a different elemental formula. mdpi.com
Table 2: HRMS Data for this compound
| Formula | Ion | Calculated Exact Mass |
| C₁₁H₁₄N₂O | [M+H]⁺ | 191.1184 |
| C₁₁H₁₄N₂O | [M+Na]⁺ | 213.1004 |
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing organic and organometallic compounds, as it typically produces intact molecular ions with minimal fragmentation. researchgate.net When analyzing this compound, ESI-MS would be expected to generate a prominent protonated molecule, [M+H]⁺, at m/z 191.1. researchgate.netresearchgate.net This allows for the straightforward determination of the molecular weight of the compound. ESI can be coupled with various mass analyzers and is a key technique in many analytical workflows. nih.gov
Analysis of Fragmentation Patterns for Connectivity Elucidation
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In the mass spectrum of a related compound, butylated hydroxytoluene (BHT), which shares the tert-butyl and hydroxyl-substituted aromatic ring feature, the molecular ion peak [M]+ is observed at m/z 220. researchgate.net A prominent fragmentation pathway involves the loss of a methyl group ([M-CH3]+), resulting in a base peak at m/z 205. researchgate.net Another significant fragment appears at m/z 177, corresponding to the loss of a C2H3O moiety. researchgate.net For aromatic ketones like acetophenone, a common fragmentation pattern is the loss of the alkyl radical (R•) via α-cleavage, followed by the elimination of carbon monoxide (CO). This type of cleavage helps in identifying the groups attached to the carbonyl function.
While direct mass spectrometry data for this compound is not detailed in the provided results, the fragmentation behavior of analogous structures provides a predictive framework. For this compound, one would anticipate a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of a methyl group from the tert-butyl substituent to form a stable carbocation, and potentially the cleavage of the entire tert-butyl group. Further fragmentation could involve the rupture of the imidazole ring, yielding characteristic ions that would help confirm the connectivity of the benzimidazole core.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present. For molecules containing hydroxyl and tert-butyl groups, specific absorption bands are expected. In the IR spectrum of 2-tert-butylphenol, characteristic peaks confirm the presence of these functionalities. chemicalbook.com Similarly, data for butylated hydroxytoluene (BHT) shows distinctive bands that can be analyzed to identify its structural components. nist.gov
For this compound, the IR spectrum would be expected to display:
A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group.
Strong absorptions around 2850-2960 cm⁻¹ due to the C-H stretching vibrations of the tert-butyl group.
Bands in the 1600-1450 cm⁻¹ region corresponding to C=C and C=N stretching vibrations within the aromatic benzimidazole ring system.
Characteristic absorptions for C-N stretching.
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| Hydroxyl (O-H) | 3200-3600 | Stretching (broad) |
| Tert-butyl (C-H) | 2850-2960 | Stretching |
| Aromatic C=C / C=N | 1450-1600 | Stretching |
| C-N | 1200-1350 | Stretching |
Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis and Kinetic Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons and chromophores. The benzimidazole moiety in this compound is a chromophore that absorbs UV radiation. Studies on other benzimidazole derivatives, such as N-Butyl-1H-benzimidazole, show characteristic absorption peaks. semanticscholar.org For instance, N-Butyl-1H-benzimidazole exhibits an experimental absorption maximum at 248 nm, with another peak near 295 nm. semanticscholar.org These absorptions are attributed to π → π* transitions within the conjugated aromatic system.
The UV-Vis spectrum of this compound would be expected to show similar absorption bands, which can be influenced by the solvent and the substituents on the benzimidazole ring. Furthermore, UV-Vis spectroscopy is a valuable tool for monitoring reaction kinetics. For example, the decay of certain radical species can be followed by observing the change in absorbance at a specific wavelength over time, allowing for the determination of reaction rate constants. canada.ca
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not available in the search results, data from structurally similar compounds illustrates the power of this method. For example, the crystal structure of 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one reveals an essentially planar five-membered ring as part of its isoindolinone skeleton and shows weak C-H···O and C-H···π interactions in the crystal packing. nih.gov Another example, N′1,N′2-bis((E)-3-(tert-butyl)-2-hydroxybenzylidene)oxalohydrazide, crystallizes in a monoclinic system, and its analysis details specific intermolecular hydrogen bonding distances. researchgate.net
A crystallographic study of this compound would definitively establish the planarity of the benzimidazole ring, the conformation of the tert-butyl group relative to the ring, and how the molecules pack in the solid state, including any hydrogen bonding involving the N-hydroxy group.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to detect and characterize species with unpaired electrons, such as free radicals. This compound can be oxidized to form a stable nitroxide radical, making EPR an essential tool for its study. The analysis of the EPR spectrum provides the g-factor and hyperfine coupling constants, which give insight into the electronic structure and the distribution of the unpaired electron's spin density.
For instance, the EPR study of γ-irradiated 2,5-di-tert-butyl-hydroquinone identified a hydroquinone (B1673460) anion radical with an average g-value of 2.0096 and anisotropic hyperfine coupling constants for the ring protons. wordpress.com In studies of other tert-butyl substituted radicals, EPR has been used to identify primary radical intermediates. rsc.org The kinetic applications of EPR have been demonstrated in the study of 2,4,6-Tri(tert-butyl)benzyl and related radicals, where the technique was used to determine the kinetics of their decay. canada.ca For the radical derived from this compound, EPR spectroscopy would be crucial for confirming its formation, determining the extent of electron delocalization onto the benzimidazole ring, and measuring its stability and reactivity.
Computational and Theoretical Investigations of 2 Tert Butyl 1 Hydroxybenzimidazole
Quantum Chemical Calculations for Geometric and Electronic Structure
Quantum chemical calculations are fundamental to elucidating the molecular structure, stability, and reactivity of 2-tert-butyl-1-hydroxybenzimidazole. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic energy and wavefunction of the molecule, from which numerous properties can be derived.
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the ground state geometry, where the molecule has its lowest possible energy, and to calculate the energies of different conformers and isomers.
For benzimidazole (B57391) derivatives, the B3LYP functional is a commonly employed hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), which includes diffuse functions (++) to better describe lone pairs and anions, and polarization functions (d,p) for more accurate geometries. nih.gov
Table 1: Representative Calculated vs. Experimental Bond Lengths (Å) for a Benzimidazole Core Data based on analogous structures like N-Butyl-1H-benzimidazole.
| Bond | Calculated (DFT/B3LYP) | Experimental (X-ray) |
| C1-N26 | 1.386 | 1.391 |
| C2-N27 | 1.387 | 1.367 |
| C1-C6 | 1.395 | 1.390 |
| C4-C5 | 1.389 | 1.385 |
This interactive table showcases typical bond lengths within the benzimidazole ring system as determined by DFT calculations and validated against experimental X-ray crystallography data for similar compounds. The close correlation highlights the reliability of DFT for predicting molecular geometries.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical parameters. aps.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can offer higher accuracy for electronic properties.
While full geometry optimization of this compound might be computationally expensive with high-level ab initio methods, they are often used to perform single-point energy calculations on DFT-optimized geometries. This approach provides a more refined understanding of the electronic structure, including ionization potentials, electron affinities, and the energies of excited states. For instance, MP2 level of theory has been used to analyze tautomeric equilibria in similar heterocyclic systems, providing valuable benchmarks for DFT results. nih.gov The use of these methods is crucial for validating the results from more economical DFT calculations and for investigating phenomena where electron correlation effects are particularly important. aps.orgnih.gov
Analysis of Tautomerism and Isomerism
This compound can exist in several isomeric forms, known as tautomers, which differ in the position of a proton and a double bond. These tautomers are in dynamic equilibrium, and their relative stability can be assessed using computational methods.
The "-1-hydroxy" substituent on the benzimidazole ring allows for keto-enol type tautomerism. The 1-hydroxy form can be considered an "enol" tautomer, which can equilibrate to its "keto" form, 2-tert-butyl-1,3-dihydro-2H-benzo[d]imidazol-2-one. This process involves the migration of the hydroxyl proton to the C2 carbon, which is not a favorable pathway. A more relevant equilibrium is with the N-oxide form or other tautomers involving the imidazole (B134444) ring nitrogens.
However, the closely related tautomerism between 2-hydroxybenzimidazole (B11371) (the enol form) and benzimidazolin-2-one (the keto form) has been studied computationally. nih.govresearchgate.net Theoretical calculations consistently show that the keto form is significantly more stable than the enol form. nih.gov The energy barrier for the transformation can be substantial, indicating that the process might be slow without a catalyst. nih.gov Quantum chemical calculations can model the transition state connecting the two tautomers, revealing the energy barrier for the interconversion.
Table 2: Calculated Relative Stabilities and Energy Barriers for Keto-Enol Tautomerism in Analogous Systems
| Tautomeric Form | Relative Energy (kcal/mol) | Interconversion Barrier (kcal/mol) |
| Enol (Hydroxy) | 0 (Reference) | >10 (uncatalyzed) |
| Keto (Carbonyl) | -5 to -10 | Varies with solvent/catalyst |
This interactive table presents typical energy differences between keto and enol tautomers in benzimidazole-related systems. The keto form is generally more stable. The energy barrier for conversion from the less stable enol to the keto form is significantly lower than the reverse reaction. frontiersin.org
Annular tautomerism is a characteristic feature of N-unsubstituted benzimidazoles, involving the migration of a proton between the N1 and N3 atoms of the imidazole ring. nih.gov For this compound, the presence of the hydroxyl group on N1 prevents this specific type of tautomerism. However, if the hydroxyl proton were to migrate to N3, it would generate a different tautomeric form, a zwitterionic N-oxide structure. Computational studies on similar systems allow for the calculation of the relative energies of these forms, which is crucial for understanding the molecule's behavior in different environments. nih.gov
Ring-chain tautomerism is another possibility, though less common for this specific scaffold. This type of isomerism involves the reversible opening of a heterocyclic ring to form an open-chain structure. youtube.com For a molecule like this compound, a hypothetical ring-opening could occur, but studies on related systems like derivatives of o-hydroxybenzylamine show that the equilibrium between the ring and chain forms is highly dependent on substitution and solvent. lookchem.comrsc.orgelectronicsandbooks.com Computational modeling can predict whether such an equilibrium is feasible by calculating the thermodynamic stability of the potential open-chain isomer relative to the parent ring structure.
The presence of the bulky tert-butyl group at the C2 position introduces conformational complexity. Rotation around the single bond connecting the C2 atom of the benzimidazole ring and the quaternary carbon of the tert-butyl group is subject to a rotational energy barrier. Computational methods can map the potential energy surface for this rotation, identifying the lowest energy (staggered) conformations and the highest energy (eclipsed) transition states. The energy difference between these defines the inversion or rotational barrier.
Furthermore, the N-OH group can undergo inversion at the nitrogen atom. This process involves the nitrogen atom passing through a planar transition state. The energy barrier for this inversion can also be calculated. Theoretical studies on symmetrically substituted 2,2'-bis-benzimidazoles have estimated the free energy of activation for tautomerism, which is related to conformational changes, to be in the range of 52-64 kJ/mol. researchgate.net
Table 3: Illustrative Calculated Energy Barriers for Conformational Changes
| Conformational Process | System | Calculated Energy Barrier (kJ/mol) |
| Tautomeric Interconversion | 5,5'-dimethyl-2,2'-bis-benzimidazole | 64 ± 1 |
| Tautomeric Interconversion | 5,5'-dichloro-2,2'-bis-benzimidazole | 61.5 ± 0.5 |
This interactive table shows examples of energy barriers for processes involving conformational changes in related benzimidazole systems, as determined by a combination of experimental and theoretical methods. These values provide an estimate for the energetic cost of similar processes in this compound. researchgate.net
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a critical tool in computational chemistry for understanding and predicting the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to a molecule's chemical behavior.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions.
A detailed HOMO-LUMO energy gap analysis for this compound, which would require specific computational calculations (typically using Density Functional Theory, DFT), has not been reported in the available scientific literature. Therefore, no data table of its HOMO, LUMO, and energy gap values can be provided.
The spatial distribution of the HOMO and LUMO is used to predict reactive sites. The region of the molecule where the HOMO is concentrated is likely to be the site of nucleophilic attack (electron donation). The area where the LUMO is located indicates the probable site for electrophilic attack (electron acceptance).
Specific predictions of nucleophilic and electrophilic sites for this compound, based on the visualization of its frontier orbitals, are not available in published research.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Red regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor), which are prone to nucleophilic attack. Green areas represent neutral potential.
An MEP map for this compound could not be found in the reviewed literature. Consequently, a visual and analytical discussion of its specific charge distribution is not possible.
Advanced Bonding Analysis and Charge Partitioning
To gain deeper insights into the electronic structure and bonding characteristics of a molecule, advanced computational methods like the Atoms In Molecules (AIM) theory and Natural Population Analysis (NPA) are employed.
The Quantum Theory of Atoms in Molecules (QTAIM or AIM) analyzes the topology of the electron density to define atoms, chemical bonds, and other structural features. researchgate.net It identifies bond critical points (BCPs) between atoms, and the properties of the electron density at these points (such as its value and the Laplacian) provide quantitative information about the nature and strength of the chemical bonds (e.g., covalent vs. ionic or hydrogen bonds).
A specific AIM analysis for this compound, including data on its bond critical points, has not been documented in the accessible scientific literature.
Natural Population Analysis (NPA) is a method used to calculate the distribution of electron density among the atoms within a molecule, resulting in the assignment of partial atomic charges. This analysis is derived from the Natural Bond Orbital (NBO) method and provides a more stable and reliable description of atomic charges compared to other methods like Mulliken population analysis.
A search for published research did not yield any studies that have performed a Natural Population Analysis on this compound. Therefore, a data table of its natural atomic charges cannot be presented.
Mechanistic Insights from Computational Simulations
Computational simulations are powerful tools for elucidating the intricate details of chemical reactions at a molecular level. By employing various theoretical models, chemists can map out the energetic landscape of a reaction, providing a deeper understanding of its feasibility and speed.
Characterization of Reaction Pathways and Transition States
The exploration of a chemical reaction begins with the identification of its reaction pathway. This pathway represents the energetic journey from reactants to products, traversing through a high-energy point known as the transition state. The transition state is a fleeting molecular configuration that is neither reactant nor product but an intermediate structure with partially formed and partially broken bonds. wikipedia.org
Computational methods, such as Density Functional Theory (DFT), are instrumental in locating and characterizing these transition states. By calculating the potential energy surface of a reaction, researchers can identify the lowest energy path that connects reactants and products, and the transition state that lies at the peak of this path. The geometry and energetic properties of the transition state are crucial for understanding the reaction mechanism. For instance, in a hypothetical reaction involving this compound, computational analysis would aim to identify the specific bonds being formed and broken in the transition state, providing a snapshot of the key molecular events.
Calculation of Kinetic and Thermodynamic Parameters from Theoretical Data
Once the reactants, products, and transition state have been computationally modeled, it is possible to calculate key kinetic and thermodynamic parameters that govern the reaction.
Kinetic parameters , most notably the activation energy (Ea), are derived from the energy difference between the reactants and the transition state. youtube.com A higher activation energy corresponds to a slower reaction rate, as fewer molecules will possess the sufficient energy to overcome this barrier. The Arrhenius equation and Transition State Theory (TST) provide the framework for relating the calculated activation energy to the reaction rate constant (k). youtube.comwikipedia.orgyoutube.comyoutube.com
A hypothetical data table for a reaction involving this compound might look like this:
| Parameter | Calculated Value (units) |
| Enthalpy of Reaction (ΔH) | Value (kJ/mol) |
| Entropy of Reaction (ΔS) | Value (J/mol·K) |
| Gibbs Free Energy of Reaction (ΔG) | Value (kJ/mol) |
| Activation Energy (Ea) | Value (kJ/mol) |
| Pre-exponential Factor (A) | Value (s⁻¹) |
| Rate Constant (k) at 298 K | Value (s⁻¹) |
These values are hypothetical and would need to be determined through specific computational studies.
Isotopic Labeling Studies and Kinetic Isotope Effects
Isotopic labeling is a powerful experimental technique that can be complemented by computational studies to provide further mechanistic details. By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), one can observe changes in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgprinceton.edu
A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. princeton.edu The magnitude of the KIE can provide information about the nature of the transition state. Computational models can predict the KIE by calculating the vibrational frequencies of the isotopologues in the ground state and at the transition state. The difference in zero-point energies between the light and heavy isotopologues is a major contributor to the KIE.
For example, if a C-H bond in the tert-butyl group of this compound were critical to a reaction mechanism, replacing it with a C-D bond would be expected to slow the reaction down, resulting in a KIE greater than 1. Computational calculations could predict the magnitude of this effect, which could then be compared with experimental results to validate the proposed mechanism.
A hypothetical data table for a KIE study might be:
| Reaction | Rate Constant (kH) | Rate Constant (kD) | KIE (kH/kD) |
| Hypothetical Reaction of this compound | Value | Value | Value |
These values are hypothetical and would need to be determined through specific experimental and computational studies.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry is also invaluable for predicting the spectroscopic properties of molecules, which are essential for their identification and characterization. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be simulated with a high degree of accuracy.
By calculating the magnetic shielding of each nucleus in a molecule within a simulated magnetic field, computational methods can predict the chemical shifts that would be observed in an NMR spectrum. nih.govgithub.io These predictions are highly dependent on the molecular geometry and the chosen computational method and basis set. Comparing the predicted spectrum with an experimental one can help to confirm the structure of a newly synthesized compound or to distinguish between different isomers.
For this compound, computational methods could predict the ¹H and ¹³C NMR spectra, providing theoretical chemical shift values for each unique proton and carbon atom in the molecule. These predicted values would be crucial for interpreting experimental NMR data and confirming the compound's structure.
A hypothetical table of predicted NMR chemical shifts for this compound might be:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Specific Atom | Value | Value |
| ... | ... | ... |
These values are hypothetical and would need to be determined through specific computational studies.
Reactivity and Reaction Pathways of 2 Tert Butyl 1 Hydroxybenzimidazole
Electrophilic and Nucleophilic Substitution Reactions on the Benzimidazole (B57391) Nucleus
The benzimidazole ring system possesses a unique electronic structure that influences its susceptibility to both electrophilic and nucleophilic attack. The benzene (B151609) portion of the molecule is generally prone to electrophilic substitution, while the imidazole (B134444) ring, particularly at the 2-position, can be susceptible to nucleophilic substitution. chemicalbook.com
Electrophilic Substitution: The benzimidazole nucleus is considered π-excessive, making the 4, 5, 6, and 7 positions on the benzene ring susceptible to electrophilic attack. chemicalbook.com The directing influence of the substituents—the 1-hydroxyl and 2-tert-butyl groups—plays a crucial role in determining the regioselectivity of these reactions. The hydroxyl group at the N-1 position is an activating group, although its directing effects can be complex. In related systems, electrophilic substitution reactions such as nitration and halogenation have been documented, with the position of substitution being influenced by the reaction conditions and the nature of the electrophile. libretexts.org For instance, in electrophilic aromatic substitution, the catalyst's role is to generate a strong electrophile that then attacks the π-electrons of the aromatic ring. libretexts.org
Nucleophilic Substitution: The C2 position of the benzimidazole ring is electron-deficient, making it a prime site for nucleophilic substitution. chemicalbook.com However, in 2-tert-butyl-1-hydroxybenzimidazole, this position is already occupied. Nucleophilic substitution on the benzimidazole ring itself is less common but can occur under specific conditions, often involving the displacement of a suitable leaving group. For example, the displacement of a halide from the 2-position of a benzimidazolium salt by a nucleophile like thiophenoxide has been studied kinetically. rsc.org
Reactions Involving the Hydroxyl Group (e.g., derivatization, oxidation)
The 1-hydroxyl group is a key functional handle for the derivatization of this compound. It can undergo a variety of reactions, including O-alkylation, O-acylation, and oxidation.
Derivatization: The hydroxyl group can be readily derivatized to form ethers and esters. These reactions are often carried out to modify the compound's physical and biological properties or to introduce further functionality. For instance, the hydroxyl group can be alkylated under basic conditions.
Oxidation and N-Oxyl Radicals: A particularly significant reaction of the N-hydroxybenzimidazole moiety is its oxidation to form a stable N-oxyl radical. nih.govrsc.orgrsc.org These N-oxyl radicals are highly effective catalysts for a range of C-H functionalization reactions. nih.govrsc.orgrsc.org The generation of these radicals allows for the selective abstraction of hydrogen atoms from organic molecules, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.orgrsc.org The structural modifiability of the N-hydroxybenzimidazole platform enables fine-tuning of the catalytic performance of the resulting N-oxyl radicals. nih.govrsc.org
| Reaction Type | Reagents | Product Type | Reference |
| O-Alkylation | Alkyl halide, Base | Ether | |
| O-Acylation | Acyl chloride, Base | Ester | |
| Oxidation | Oxidizing agent (e.g., Selectfluor) | N-Oxyl radical | nih.govrsc.orgrsc.org |
Reactivity Modulations by the Tert-Butyl Substituent
The tert-butyl group at the 2-position exerts significant steric and electronic effects that modulate the reactivity of the entire molecule.
Steric Hindrance: The bulky tert-butyl group provides considerable steric hindrance around the C2-position of the imidazole ring. This steric bulk can influence the approach of reagents, thereby affecting reaction rates and, in some cases, preventing reactions from occurring at or near this position. For example, while the C2 position is typically susceptible to nucleophilic attack, the presence of the tert-butyl group makes such reactions highly unlikely. chemicalbook.com
Electronic Effects: The tert-butyl group is an electron-donating group through induction. This electronic effect can influence the electron density of the benzimidazole ring system, potentially affecting the rates and regioselectivity of electrophilic aromatic substitution reactions on the benzene ring. However, studies on related N-alkylated benzimidazoles have shown that an N-butyl substituent has a minimal effect on the conjugation and structural organization of the benzimidazole core. nih.gov
Recent research has also highlighted the potential for the tert-butyl group itself to be a site for functionalization. chemrxiv.org Under specific catalytic conditions, the typically inert C-H bonds of a tert-butyl group can undergo hydroxylation. chemrxiv.org
Multi-Component Reactions (MCRs) and Their Scope with Hydroxybenzimidazole Scaffolds
Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are highly efficient synthetic strategies. nih.govnih.gov While specific examples involving this compound in MCRs are not extensively documented, the benzimidazole scaffold, in general, is a valuable building block in such reactions.
The reactivity of the N-hydroxybenzimidazole moiety can be harnessed in MCRs. For instance, the N-hydroxyl group or the N-oxyl radical derived from it could potentially participate in cascade reactions with other components. The development of MCRs for the synthesis of complex molecules often relies on the predictable reactivity of the functional groups present in the starting materials. rsc.org The ability of N-hydroxybenzimidazoles to act as precursors to reactive N-oxyl radicals opens up possibilities for their inclusion in novel MCRs designed to achieve C-H functionalization in a single pot. nih.govrsc.orgrsc.org
Mechanistic Investigations of Key Transformations
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the synthetic utility of this compound.
Detailed Kinetic Studies of Reaction Rates and Orders
Kinetic studies provide valuable insights into the mechanism of a reaction by determining the reaction rate and its dependence on the concentration of reactants. rsc.org For benzimidazole-related compounds, kinetic studies have been employed to elucidate the mechanism of nucleophilic substitution reactions. For example, the kinetics of the reaction of 2-chlorobenzimidazolium perchlorates with thiophenoxide were investigated as a function of pH and solvent, revealing that the cleavage of the S-H bond and the formation of the C-S bond are involved in the rate-determining step. rsc.org Similar kinetic analyses could be applied to reactions involving the hydroxyl group of this compound to understand the factors governing its reactivity.
Derivatives and Analogues of 2 Tert Butyl 1 Hydroxybenzimidazole
Synthesis of Substituted 2-Tert-butyl-1-hydroxybenzimidazole Derivatives
The synthesis of substituted this compound derivatives can be approached through several strategic methodologies, primarily building upon established routes for N-hydroxybenzimidazoles and 2-substituted benzimidazoles. A common and versatile method involves the base-mediated reaction of substituted 2-nitroanilines with an appropriate aldehyde, followed by cyclization and subsequent alkylation or acylation.
One established route involves the reaction of 2-nitro-N-(2-methyl-1-propen-1-yl)benzenamines with potassium tert-butoxide in tert-butanol. The subsequent addition of an electrophile, such as an alkyl halide, can yield N-alkoxy-2H-benzimidazoles nih.gov. To obtain the target 1-hydroxy derivatives, a protecting group strategy might be employed, or a direct synthesis from a substituted o-phenylenediamine (B120857) could be explored.
Another foundational approach is the condensation reaction between a substituted o-phenylenediamine and pivalic acid (or its derivatives like pivaloyl chloride) to form the 2-tert-butylbenzimidazole core. This reaction is often facilitated by a condensing agent or carried out under high-temperature conditions mdpi.com. Subsequent N-hydroxylation at the 1-position would then be required. This can be a challenging step, but methods involving oxidation of the corresponding N-H benzimidazole (B57391) with reagents like dimethyldioxirane or peroxy acids have been reported for related systems.
The synthesis can be summarized in the following general steps:
Formation of the Benzimidazole Core: Condensation of a substituted o-phenylenediamine with a source of the tert-butyl group (e.g., pivalic acid or pivalaldehyde).
Introduction of the 1-Hydroxy Group: N-oxidation of the formed benzimidazole. Alternatively, starting with a substituted 2-nitroaniline derivative allows for reductive cyclization that can lead to the N-hydroxy product.
Microwave-assisted synthesis has also emerged as a powerful tool for producing benzimidazole derivatives, often leading to higher yields and shorter reaction times mdpi.com.
Structure-Reactivity Relationship (SRR) and Structure-Property Relationship (SPR) Studies
The structure of this compound derivatives is intrinsically linked to their chemical reactivity and physical properties. The benzimidazole scaffold itself is a key pharmacophore, and modifications to its structure can lead to a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties mdpi.comresearchgate.netnih.govnih.gov.
Studies on various benzimidazole derivatives have shown that the presence and position of substituents dramatically influence their bioactivity. For instance, research has demonstrated that benzimidazoles substituted at the 2-position that also contain free hydroxyl groups exhibit significant antioxidant activity mdpi.com. This activity is often attributed to their ability to act as free radical scavengers and inhibitors of lipid peroxidation mdpi.com. The 1-hydroxy group in the target compound is a key feature, as the N-O moiety is highly polarizable and can act as both an electron donor and acceptor, influencing the molecule's interactions and improving solubility in polar solvents researchgate.net.
The tert-butyl group at the 2-position imparts significant steric bulk, which can influence the molecule's conformational preferences and its ability to bind to biological targets. This steric hindrance can also protect adjacent functional groups from metabolic attack, potentially increasing the compound's stability rsc.orghyphadiscovery.com.
Table 1: Structure-Property Relationship in Selected Benzimidazole Derivatives
| Derivative Class | Key Structural Feature | Observed Property/Activity | Reference |
|---|---|---|---|
| 2-Substituted Benzimidazoles | Hydroxyl groups | Significant antioxidant and antimicrobial activity | mdpi.com |
| Benzimidazole N-oxides | N-O moiety | Enhanced polarizability and solubility | researchgate.net |
| 2-Arylbenzimidazoles | Sulfonic acid groups | Broad-spectrum UV filtering | mdpi.com |
Impact of Various Substituents on Electronic, Steric, and Conformational Properties
The introduction of various substituents onto the this compound framework allows for the fine-tuning of its physicochemical properties. These changes can be rationalized by considering their electronic, steric, and conformational effects.
Electronic Effects: Substituents on the benzene (B151609) ring of the benzimidazole core can exert powerful electronic effects. Electron-donating groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) increase the electron density of the aromatic system. This can enhance the molecule's ability to act as an antioxidant. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) decrease the electron density. The tert-butyl group itself, through hyperconjugation, acts as a weak electron-donating group, which can influence the electronic properties of the heterocyclic system nih.gov. The 1-hydroxy group, or more accurately the N-oxide tautomer, has a strong push-pull electronic character, making the system highly polarizable researchgate.net.
Steric Effects: The tert-butyl group is one of the most sterically demanding substituents commonly used in medicinal chemistry. Its bulkiness can enforce a specific conformation or restrict the rotation of nearby bonds. This steric shield can prevent unwanted reactions or direct the approach of a reactant to a specific site rsc.org. When other bulky groups are introduced elsewhere on the molecule, the combined steric hindrance can lead to significant conformational rigidity. Quantitative descriptions of steric properties, such as buried volume and Sterimol parameters, are essential for establishing these structure-activity relationships nih.govchemrxiv.org.
Modifications and Derivatization of the Tert-Butyl Moiety
While the tert-butyl group often provides desirable steric and electronic properties, it can also be a site of metabolic vulnerability, typically undergoing oxidation by cytochrome P450 enzymes to form a corresponding alcohol hyphadiscovery.comnih.gov. This has prompted research into modifications of the tert-butyl group to enhance metabolic stability while retaining its beneficial characteristics.
One successful strategy involves replacing the tert-butyl group with a bioisostere, such as a trifluoromethylcyclopropyl group. This modification removes the easily oxidized sp³ C-H bonds, replacing them with more stable C-F bonds and C-H bonds with higher s-character, which has been shown to consistently increase metabolic stability both in vitro and in vivo nih.gov.
Another approach is the direct, selective functionalization of the tert-butyl group itself. Recent advances have demonstrated the non-directed catalytic hydroxylation of sterically hindered primary C-H bonds within tert-butyl groups. Using an electron-poor manganese catalyst, it is possible to transform the chemically inert tert-butyl group into a primary alcohol, effectively turning it into a functional group for further derivatization chemrxiv.org.
Table 2: Strategies for Modifying the Tert-Butyl Group
| Modification Strategy | Example Replacement/Reaction | Primary Goal | Reference |
|---|---|---|---|
| Bioisosteric Replacement | Trifluoromethylcyclopropyl group | Increase metabolic stability | nih.gov |
| Direct Functionalization | Catalytic C-H hydroxylation | Introduce functionality for further synthesis | chemrxiv.org |
Benzimidazole Derivatives with Related Hydroxyl or N-Oxide Functions
The 1-hydroxy group of this compound places it within the broader class of N-hydroxy and N-oxide benzimidazole derivatives. These compounds share related structural features and often exhibit unique chemical and biological properties.
Benzimidazole N-oxides are a significant subclass. The N-oxide moiety (N⁺-O⁻) is strongly polarizable and can enhance the solubility of compounds in polar solvents researchgate.net. These features provide benzimidazole N-oxides with interesting chemical and biological profiles, including applications as anticancer agents. Their synthesis often involves the reaction of benzofuroxans (benzofurazan N-oxides) with various reagents researchgate.net.
The direct precursors, 2H-benzimidazole 1,3-dioxides, are also noteworthy. These compounds can be synthesized from the reaction of benzofuroxans with secondary nitroalkanes. They can undergo chemical transformations upon heating to yield 2H-benzimidazole mono-N-oxides researchgate.net.
Applications in Advanced Chemical Systems Excluding Biomedical/pharmaceutical
Coordination Chemistry and Ligand Design
2-Tert-butyl-1-hydroxybenzimidazole and its derivatives are esteemed as ligands in coordination chemistry. The presence of multiple coordination sites, including the hydroxyl group and the imidazole (B134444) nitrogen atoms, allows for the formation of stable complexes with a wide array of metal ions.
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The reaction conditions can be tailored to control the stoichiometry and geometry of the resulting complex. For instance, a series of copper(II), zinc(II), nickel(II), and silver(I) complexes have been successfully synthesized using benzimidazole (B57391) derivatives. nih.gov These syntheses often involve stirring the ligand and the metal salt, such as copper(II) acetate (B1210297) hydrate, in a solvent like ethanol (B145695) at room temperature, leading to the precipitation of the complex. nih.gov The products are then collected by filtration and can be crystallized from solvents like dimethylformamide (DMF). nih.gov
The versatility of this ligand is demonstrated by its ability to form complexes with various transition metals. For example, mononuclear copper(II) complexes have been synthesized with derivatives of 2-hydroxybenzohydrazide. researchgate.net The synthesis of metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole often starts from its Schiff base precursor, highlighting the modular nature of these synthetic routes. nih.gov The resulting complexes exhibit diverse structures, including square planar and distorted octahedral geometries, depending on the metal ion and the presence of other coordinating molecules like water or DMF. researchgate.netresearchgate.net
Table 1: Examples of Synthesized Metal Complexes with Benzimidazole-Type Ligands
| Metal Ion | Ligand Type | Solvent | Key Observation | Reference |
|---|---|---|---|---|
| Cu(II), Zn(II), Ni(II), Ag(I) | Bis-benzimidazole derivatives | Ethanol/DMF | Formation of precipitate at room temperature | nih.gov |
| Cu(II) | (E)-N′(3,5-di-tert-butyl-2-hydroxybenzylidene)-2-hydroxybenzohydrazide | DMF/Acetonitrile/Ethanol | Solvent molecule exchange in the complex | researchgate.net |
| Cr(III), Ni(II), Cu(II) | 2-Benzoyl thiobenzimidazole and 1,10-phenanthroline | Not specified | Formation of mixed ligand complexes | researchgate.net |
| Ti, Zr, V, Ni | N,N'-bis(3,5-di-tert-butyl-2-hydroxyphenyl)-1,2-phenylenediamine | Not specified | Formation of near-IR-absorbing complexes | researchgate.net |
The this compound ligand can coordinate to metal ions in several ways, primarily acting as a bidentate ligand through the hydroxyl oxygen and one of the imidazole nitrogens. This chelation forms a stable five- or six-membered ring with the metal center. The specific coordination mode can be influenced by the oxidation state of the ligand. researchgate.net In its fully oxidized form, the ligand tends to be planar, while the reduced form allows for more flexible chelate structures. researchgate.net
The electronic environment provided by the ligand significantly influences the properties of the metal complex, a phenomenon known as the ligand field effect. The nitrogen and oxygen donor atoms of this compound create a specific ligand field around the metal ion, which in turn affects the d-orbital splitting and, consequently, the electronic, magnetic, and spectroscopic properties of the complex. For instance, in copper(II) complexes, the ligand field can lead to a square planar geometry, with the unpaired electron residing in the dx2-y2 orbital. impactfactor.org The interaction between the ligand and the metal can also be redox-active, where the ligand itself can undergo oxidation or reduction, leading to complexes with interesting electrochemical and photophysical properties. researchgate.net
Table 2: Coordination Characteristics of Benzimidazole-Type Ligands
| Feature | Description | Impact | Reference |
|---|---|---|---|
| Coordination Sites | Hydroxyl oxygen, imidazole nitrogens | Forms stable chelate rings with metal ions | researchgate.net |
| Coordination Modes | Bidentate (N, O) | Influences geometry and stability of the complex | researchgate.net |
| Ligand Redox Activity | Can exist in multiple oxidation states | Leads to redox-active metal complexes with tunable electronic properties | researchgate.net |
| Ligand Field | Creates a specific electronic environment around the metal | Affects d-orbital splitting, magnetic, and spectroscopic properties | impactfactor.orgnih.gov |
The tert-butyl group at the 2-position of the benzimidazole ring exerts a significant steric and electronic influence on the properties of the resulting metal complexes.
Stability: The bulky tert-butyl group can enhance the stability of the metal complex by sterically protecting the metal center from unwanted reactions, such as solvolysis or attack by other reagents. This steric hindrance can also prevent the formation of polymeric structures, favoring the formation of discrete mononuclear complexes.
Reactivity: The steric bulk of the tert-butyl group can modulate the reactivity of the metal center. It can create a specific pocket around the metal, influencing the binding of substrates and the rates of catalytic reactions. By controlling access to the metal center, the tert-butyl group can enhance the selectivity of catalytic transformations. For some vanadium(V) complexes, the presence of tert-butyl substituents on the ligand was found to be crucial for their stability in biological media, allowing for efficient cellular uptake. nih.gov
Stereochemistry: The tert-butyl group can play a crucial role in directing the stereochemistry of the metal complex. Its steric demands can favor the formation of specific isomers and can be exploited in the design of chiral catalysts for asymmetric synthesis. The fixed orientation of the bulky group can create a chiral environment around the metal center, which is essential for enantioselective catalysis.
Catalysis (Non-Biomedical Applications)
The unique properties of this compound and its metal complexes make them suitable for various catalytic applications outside the biomedical field.
While more commonly used as a ligand, derivatives of benzimidazole can themselves act as organocatalysts. The Brønsted acidity of the N-H proton and the Lewis basicity of the nitrogen atoms can be harnessed to catalyze certain organic reactions. For example, benzimidazole-based compounds can catalyze reactions such as the benzoin (B196080) condensation or the cyanosilylation of aldehydes.
The primary catalytic application of this compound is as a ligand in transition metal catalysis. By coordinating to a metal center, it can modulate its electronic and steric properties, thereby influencing its catalytic activity, selectivity, and stability. Metal complexes of benzimidazole derivatives have shown catalytic activity in various organic transformations and polymerization reactions. nih.gov The electron-donating or withdrawing nature of substituents on the benzimidazole ring can fine-tune the electronic properties of the metal center, enhancing its catalytic performance. nih.gov
For instance, salen ligands, which can be synthesized from derivatives of 2-tert-butylphenol, are widely used in catalysis. Their metal complexes are effective catalysts for a range of reactions, including asymmetric transformations. The combination of the robust benzimidazole framework, the tunable electronic environment, and the steric influence of the tert-butyl group makes this compound a powerful tool for the development of novel and efficient catalytic systems.
Table 3: Catalytic Applications of Benzimidazole-Based Systems
| Catalytic System | Type of Catalysis | Potential Reactions | Key Feature | Reference |
|---|---|---|---|---|
| Benzimidazole Derivatives | Organocatalysis | Benzoin condensation, cyanosilylation | Brønsted acidity and Lewis basicity | |
| Transition Metal Complexes | Homogeneous Catalysis | Organic transformations, polymerization | Ligand-tuning of metal center's properties | nih.gov |
| Salen-type Metal Complexes | Asymmetric Catalysis | Enantioselective synthesis | Chiral environment created by the ligand |
Materials Science (Non-Biomedical Focus)
The unique structural features of benzimidazole derivatives, such as their heterocyclic nature and potential for hydrogen bonding, often make them attractive candidates for the development of new materials.
Despite the theoretical interest in the properties of benzimidazole derivatives, a review of current scientific literature reveals a notable lack of specific research focused on the application of this compound in the development of non-biomedical functional materials. While related compounds are sometimes explored for roles in polymer stabilization or as components of organic light-emitting diodes (OLEDs), specific studies detailing the performance or integration of this compound into such materials are not presently available. The influence of the tert-butyl group at the 2-position and the 1-hydroxy substituent on the material properties of a larger system has not been documented.
Table 1: Research Findings on this compound in Functional Materials
| Area of Application | Research Findings |
|---|---|
| Polymer Additives | No specific data available in the reviewed literature. |
| Organic Electronics | No specific data available in the reviewed literature. |
| Coating Formulations | No specific data available in the reviewed literature. |
Analytical Chemistry Methodologies
In analytical chemistry, organic compounds can serve as critical reagents, standards, or indicators for the detection and quantification of various analytes.
The potential for a compound to be used as an analytical reagent is often dependent on its specific and reliable reactivity with a target analyte, leading to a measurable change, such as color or fluorescence. Similarly, its use as a standard requires high purity and stability.
Currently, there is no established use of this compound as a reagent or a standard in mainstream analytical chemistry methodologies. Searches of chemical databases and analytical chemistry literature did not yield any standardized methods or significant research that employ this specific compound for analytical purposes. Its reactivity profile and suitability as a primary standard have not been characterized for these applications.
Q & A
Basic: What are the most reliable synthetic routes for 2-tert-butyl-1-hydroxybenzimidazole, and how can purity be optimized?
Answer:
The compound can be synthesized via tert-butyl nitrite-mediated nitrogen transfer reactions under mild conditions (room temperature), which minimizes side reactions and improves yield . Alternatively, mechanochemical synthesis (ball milling) offers a solvent-free approach for benzimidazole derivatives, reducing environmental impact and enhancing reaction efficiency . Purity optimization requires post-synthesis purification using preparative HPLC with a C18 column and a gradient of acetonitrile/water (0.1% formic acid). Confirmation of purity (>95%) should involve dual detection methods: UV-Vis at 254 nm and mass spectrometry (ESI+) .
Advanced: How does the tert-butyl substituent influence the tautomeric equilibrium of this compound in different solvents?
Answer:
The tert-butyl group introduces steric hindrance, stabilizing the keto tautomer (1-hydroxy form) in non-polar solvents like hexane due to reduced solvation effects. In polar aprotic solvents (e.g., DMSO), intramolecular hydrogen bonding between the hydroxyl and adjacent nitrogen favors the enol tautomer. Nuclear Overhauser Effect (NOE) NMR experiments and DFT calculations (B3LYP/6-311+G(d,p)) are critical for mapping tautomeric populations . Contrastingly, X-ray crystallography of analogous compounds reveals that crystal packing forces can override solvent-driven tautomerism, highlighting the need for multi-technique validation .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Key for identifying the tert-butyl group (singlet at ~1.3 ppm in 1H NMR; δ ~30 ppm in 13C NMR) and hydroxyl proton (broad peak at δ 10–12 ppm, exchangeable with D2O) .
- FT-IR : Confirms O–H stretching (3200–3400 cm⁻¹) and benzimidazole ring vibrations (C=N at ~1600 cm⁻¹) .
- UV-Vis : Absorbance maxima near 280–300 nm (π→π* transitions) provide insights into electronic interactions with the tert-butyl group .
Advanced: How can researchers resolve contradictions in biological activity data for this compound derivatives?
Answer:
Discrepancies often arise from assay conditions (e.g., solvent polarity affecting tautomerism) or cell-line-specific metabolic pathways. For example, antibacterial activity in E. coli may correlate with the keto tautomer’s membrane permeability, while inactivity in S. aureus could stem from efflux pump interactions. Mitigation strategies include:
- Standardizing solvent systems (e.g., DMSO concentration ≤1% v/v).
- Performing time-resolved bioassays to account for tautomer interconversion .
- Cross-validating results with structural analogs (e.g., 2-phenyl-1-hydroxybenzimidazole) to isolate substituent effects .
Basic: What are the stability considerations for this compound under storage and experimental conditions?
Answer:
The compound is photosensitive due to the benzimidazole core. Storage at +4°C in amber vials under argon is recommended to prevent oxidation . In aqueous solutions (pH >7), the hydroxyl group undergoes deprotonation, accelerating degradation. Stability assays via LC-MS over 72 hours in PBS (pH 7.4) show <5% degradation at 25°C but >20% at 37°C, necessitating cold-chain management for biological studies .
Advanced: What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?
Answer:
Density Functional Theory (DFT) at the M06-2X/def2-TZVP level accurately predicts electrophilic substitution sites (e.g., C5 position of the benzimidazole ring) and coordination behavior with transition metals (e.g., Pd or Cu). Molecular dynamics (MD) simulations (AMBER force field) further elucidate solvent effects on ligand-metal binding kinetics . For redox-active applications, HOMO-LUMO gaps calculated via TD-DFT align with experimental cyclic voltammetry data (e.g., E1/2 ≈ −0.8 V vs. Ag/AgCl) .
Basic: How can researchers validate the crystalline structure of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is definitive. Key parameters include:
- Unit cell dimensions : Monoclinic system (space group P2₁/c) with Z = 4.
- Bond angles : N1–C18–C19 ≈ 113.4°, confirming steric distortion from the tert-butyl group .
- Disorder modeling : Partial occupancy refinement for flexible substituents (e.g., tert-butyl rotamers) using SHELXL . Cross-validation with Powder XRD (Rietveld refinement) ensures bulk crystallinity matches single-crystal data .
Advanced: What strategies address low yields in the functionalization of this compound?
Answer:
Low yields in cross-coupling reactions (e.g., Suzuki-Miyaura) often stem from steric hindrance. Mitigation includes:
- Pre-functionalization : Introduce halogens (Br/I) at the C5 position before adding the tert-butyl group .
- Catalyst optimization : Use Pd-XPhos systems with high steric bulk to prevent catalyst poisoning .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C vs. 24 hours conventionally) while maintaining yields >70% .
Basic: How does the tert-butyl group impact the compound’s solubility and formulation for in vitro studies?
Answer:
The tert-butyl group enhances lipophilicity (logP ≈ 3.5), reducing aqueous solubility (<0.1 mg/mL). For cell-based assays, solubilize in DMSO (stock solutions ≤10 mM) and dilute in culture media with ≤0.5% DMSO. For in vivo applications, nanoformulation (e.g., liposomes or PEGylated nanoparticles) improves bioavailability .
Advanced: How can researchers differentiate between electronic and steric effects of the tert-butyl group in mechanistic studies?
Answer:
- Steric effects : Compare reaction kinetics with analogs (e.g., 2-methyl-1-hydroxybenzimidazole) using Eyring plots to isolate activation entropy/enthalpy contributions .
- Electronic effects : Utilize Hammett substituent constants (σmeta for tert-butyl ≈ −0.10) to correlate with reaction rates in electrophilic aromatic substitution .
- Computational modeling : Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between the tert-butyl group and benzimidazole π-system .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
